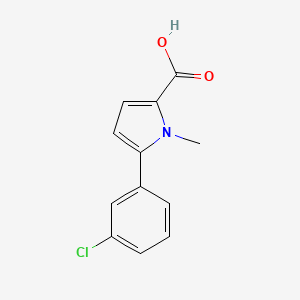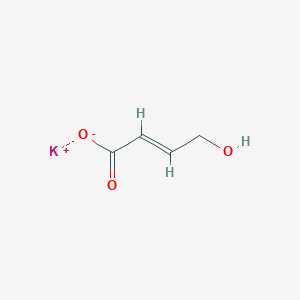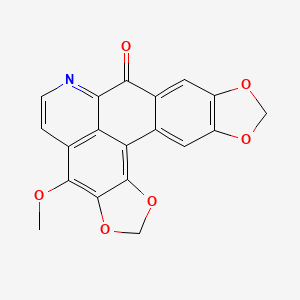
Cyclopentylmethyl 2-aminopropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine cyclopentylmethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of L-Alanine, an amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a cyclopentylmethyl ester group attached to the L-Alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine cyclopentylmethyl ester hydrochloride typically involves the esterification of L-Alanine with cyclopentylmethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of L-Alanine cyclopentylmethyl ester hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanine cyclopentylmethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Cyclopentylmethyl carboxylic acid.
Reduction: Cyclopentylmethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Alanine cyclopentylmethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanine cyclopentylmethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release L-Alanine and cyclopentylmethanol. L-Alanine is then involved in various metabolic pathways, including protein synthesis and energy production. The cyclopentylmethanol can be further metabolized or excreted.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine methyl ester hydrochloride
- L-Alanine ethyl ester hydrochloride
- L-Alanine isopropyl ester hydrochloride
Uniqueness
L-Alanine cyclopentylmethyl ester hydrochloride is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
cyclopentylmethyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
LYMHFVGYAXLGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1CCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
